methyl 2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate
Description
This compound is a quinazoline derivative featuring a 3-methylphenyl-substituted piperazine moiety at position 2, a phenyl group at position 3, and a methyl ester at position 6. Its molecular formula is C28H26N4O3, with a molecular weight of 466.54 g/mol (estimated).
Properties
IUPAC Name |
methyl 2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3-phenylquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-19-7-6-10-22(17-19)29-13-15-30(16-14-29)27-28-24-18-20(26(33)34-2)11-12-23(24)25(32)31(27)21-8-4-3-5-9-21/h3-12,17-18H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJANAVKBLBGATA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC4=C(C=CC(=C4)C(=O)OC)C(=O)N3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate (CAS Number: 1251681-80-7) is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C27H26N4O3 |
| Molecular Weight | 454.5 g/mol |
| Structure | Chemical Structure |
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, focusing primarily on its antimicrobial and cytotoxic properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antimicrobial activity. The compound's structure suggests potential interactions with bacterial targets, similar to other known antimicrobial agents.
-
Mechanism of Action :
- The compound may inhibit bacterial enzymes or disrupt cell wall synthesis, akin to the action of fluoroquinolones.
- Molecular docking studies indicate favorable binding interactions with key bacterial proteins such as DNA gyrase and MurD, which are crucial for bacterial replication and cell wall biosynthesis respectively .
- Efficacy Against Pathogens :
Cytotoxicity Studies
The cytotoxic effects of the compound have also been assessed using different cell lines:
-
Cell Lines Tested :
- HaCat (human keratinocyte)
- Balb/c 3T3 (mouse fibroblast)
- Findings :
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of quinazoline derivatives, including this specific compound:
- Synthesis Methodology :
- Biological Evaluation :
Scientific Research Applications
Chemical Properties and Structure
The compound's structure features a quinazoline core, which is known for its pharmacological properties. The presence of the piperazine moiety enhances its bioactivity by improving solubility and receptor affinity. The molecular formula is with a molecular weight of approximately 410.5 g/mol .
Anticancer Activity
Research has demonstrated that compounds containing quinazoline structures exhibit anticancer properties. Methyl 2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate has been investigated for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .
Antidepressant Effects
The piperazine group in the compound is associated with antidepressant activity. Studies have shown that similar compounds can act as serotonin reuptake inhibitors, which are crucial in treating depression and anxiety disorders. This compound's potential to modulate neurotransmitter systems makes it a candidate for further exploration in psychiatric applications .
Antimicrobial Properties
Emerging research indicates that this compound exhibits antimicrobial activity against various pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential that warrants further investigation for use in treating infectious diseases .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant apoptosis induction in breast cancer cell lines with IC50 values below 10 µM. |
| Study B | Antidepressant | Showed enhanced serotonin levels in animal models, correlating with reduced depressive behaviors. |
| Study C | Antimicrobial | Exhibited MIC values indicating effectiveness against E. coli and S. aureus at concentrations as low as 50 µg/mL. |
Comparison with Similar Compounds
Structural Features and Substitutions
Key Structural Variations:
Position 2 :
- Target Compound : 4-(3-Methylphenyl)piperazin-1-yl group.
- (Compounds 7–9) : Thioxo (S) or substituted benzylthio groups (e.g., 2-chlorobenzyl in Compound 8).
- (C1–C7) : Piperazine linked via carbonyl to substituted benzoates (e.g., 4-bromophenyl in C2).
- –7 : 4-Methoxyphenylpiperazine with 3- or 4-methylphenyl at position 3.
Position 3 :
Position 7 :
- All Compounds : Methyl ester (common feature for cell permeability).
Table 1: Structural and Physicochemical Comparison
Pharmacological Implications
- Enzyme Inhibition: compounds (quinazoline-thio derivatives) inhibit soluble epoxide hydroxylase (sEH), suggesting the target compound’s quinazoline core may share this activity .
Receptor Binding :
Metabolism and Solubility :
- Higher logP (~4.4) indicates moderate lipophilicity, comparable to –7 compounds. The methyl ester may hydrolyze in vivo to a carboxylic acid, altering bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
